molecular formula C8H10OS B14692388 9-Thiabicyclo[3.3.1]non-6-en-2-one CAS No. 24173-42-0

9-Thiabicyclo[3.3.1]non-6-en-2-one

Katalognummer: B14692388
CAS-Nummer: 24173-42-0
Molekulargewicht: 154.23 g/mol
InChI-Schlüssel: ORWLXUODHIADAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Thiabicyclo[331]non-6-en-2-one is a sulfur-containing bicyclic compound characterized by its unique structural framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]non-6-en-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of sulfur dichloride with 1,5-cyclooctadiene in the presence of a solvent like dichloromethane at low temperatures (around -50°C). This reaction yields 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, which can then be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and sublimation are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Thiabicyclo[3.3.1]non-6-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Azides and cyanides.

Wissenschaftliche Forschungsanwendungen

9-Thiabicyclo[3.3.1]non-6-en-2-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-Thiabicyclo[3.3.1]non-6-en-2-one involves its ability to undergo various chemical transformations. The sulfur atom in the compound plays a crucial role in its reactivity, participating in anchimeric assistance during substitution reactions. This facilitates the formation of episulfonium intermediates, which can be efficiently captured by nucleophiles . The compound’s unique structure also allows it to interact with biological targets, potentially disrupting cellular processes and exhibiting biological activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound stands out due to its specific reactivity patterns and the ability of its sulfur atom to participate in anchimeric assistance. This makes it a valuable compound in synthetic chemistry and a potential candidate for various applications in biology and medicine.

Eigenschaften

CAS-Nummer

24173-42-0

Molekularformel

C8H10OS

Molekulargewicht

154.23 g/mol

IUPAC-Name

9-thiabicyclo[3.3.1]non-6-en-2-one

InChI

InChI=1S/C8H10OS/c9-7-5-4-6-2-1-3-8(7)10-6/h1-2,6,8H,3-5H2

InChI-Schlüssel

ORWLXUODHIADAQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2CC=CC1S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.